molecular formula C4H14N3OP B021954 N-(n-Butyl)phosphoric Triamide CAS No. 25316-39-6

N-(n-Butyl)phosphoric Triamide

Cat. No.: B021954
CAS No.: 25316-39-6
M. Wt: 151.15 g/mol
InChI Key: LFOGKIUXIQBHHN-UHFFFAOYSA-N
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Description

N-(n-Butyl)phosphoric acid triamide is an organophosphorus compound with the chemical formula C4H14N3PO. It is a derivative of phosphoric acid and is known for its role as a urease inhibitor. This compound is used primarily in agriculture to enhance the efficiency of nitrogen fertilizers by reducing the volatilization of ammonia.

Mechanism of Action

Target of Action

The primary target of N-(n-Butyl)phosphoric Acid Triamide (NBPT) is the enzyme urease . Urease is a widespread component of soil microorganisms and is responsible for the conversion of urea, a commonly used nitrogen fertilizer, into ammonia .

Mode of Action

NBPT acts as an inhibitor of the urease enzyme . It binds to the active site of urease, thereby blocking its activity . This interaction prevents the rapid conversion of urea into ammonia . Specifically, NBPT coordinates both the nickel centers and a carbamate residue via the formation of a hydrogen bond, acting as a tridentate ligand .

Biochemical Pathways

The inhibition of urease by NBPT affects the urea hydrolysis pathway . Under normal conditions, urease catalyzes the hydrolysis of urea into ammonia. When nbpt inhibits urease, this hydrolysis is slowed down . This delay in urea hydrolysis reduces the loss of ammonia through volatilization, thereby increasing the availability of nitrogen for plant uptake .

Pharmacokinetics

It’s known that nbpt is applied to soils in combination with urea . The compound’s impact on bioavailability is evident in its ability to increase the availability of nitrogen for plant uptake by slowing down urea hydrolysis .

Result of Action

The inhibition of urease by NBPT results in a decrease in the rate of urea hydrolysis . This leads to a reduction in the loss of ammonia through volatilization . Consequently, there is an increase in the availability of nitrogen for plant uptake, which can enhance plant growth and nitrogen use efficiency .

Action Environment

The action of NBPT is influenced by environmental factors such as temperature . For instance, at higher temperatures, the urease activity gradually recovers to the level without NBPT, indicating that the effectiveness of NBPT as a urease inhibitor can be affected by temperature . Therefore, the action, efficacy, and stability of NBPT are dependent on the specific environmental conditions in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(n-Butyl)phosphoric acid triamide typically involves the reaction of n-butylamine with phosphoric triamide. The process can be carried out in the presence of an organic solvent such as dichloromethane and an organic base like sodium hydroxide.

Industrial Production Methods

Industrial production of N-(n-Butyl)phosphoric acid triamide involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a white solid suitable for agricultural applications .

Chemical Reactions Analysis

Types of Reactions

N-(n-Butyl)phosphoric acid triamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphoric derivatives.

    Substitution: It can participate in substitution reactions where the n-butyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphoric triamides, which have applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(n-Butyl)phosphoric acid triamide is unique due to its specific binding mechanism with urease and its effectiveness in reducing ammonia volatilization. Its stability and efficiency under various soil conditions make it a preferred choice for agricultural applications .

Properties

IUPAC Name

N-diaminophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOGKIUXIQBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948157
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-39-6
Record name Phosphoric triamide, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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